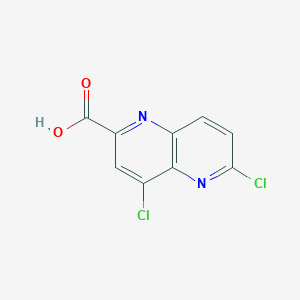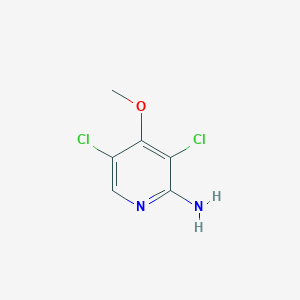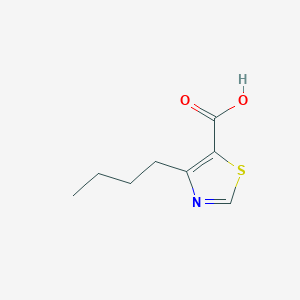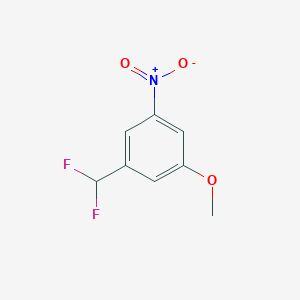
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) in the presence of a base and a catalyst . The reaction conditions often include the use of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts such as copper or nickel complexes can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Oxidation: 1-(Difluoromethyl)-3-methoxy-5-aminobenzene.
Substitution: Various substituted benzene derivatives.
Reduction: 1-(Methyl)-3-methoxy-5-nitrobenzene.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes or receptors in biological systems. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)-3-methoxy-5-nitrobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-methoxy-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-(Difluoromethyl)-4-methoxy-5-nitrobenzene: Similar structure but with the methoxy group in a different position.
Uniqueness: 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group provides distinct electronic properties compared to other fluorinated groups, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-3-5(8(9)10)2-6(4-7)11(12)13/h2-4,8H,1H3 |
Clé InChI |
FTNRYISHVGAJRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


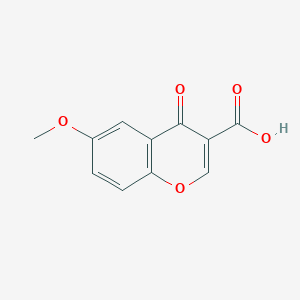




![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)
![tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
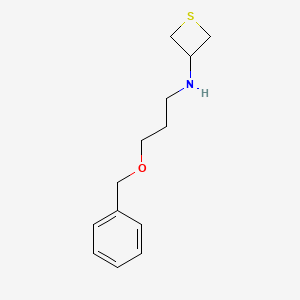
![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)
![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)
